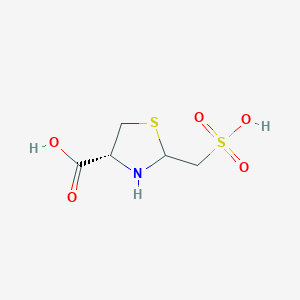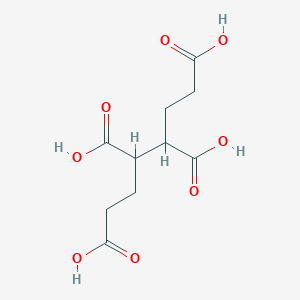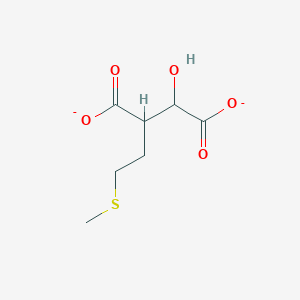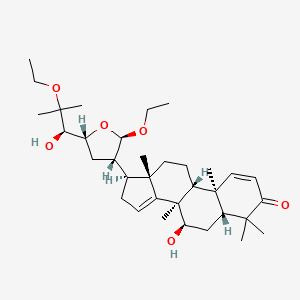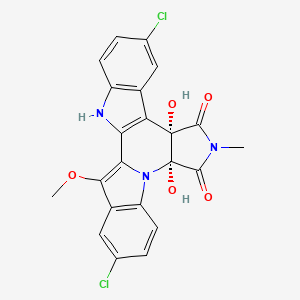
Cladoniamide B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cladoniamide B is 8a,13-dihydrobenzo[2,3]pyrrolo[3',4':5,6]indolizino[8,7-b]indole-6,8(5aH,7H)-dione which is substituted by chlorines at positions 2 and 10, hydroxy groups at positions 5a and 8a, a methoxy group at position 14, and a methyl group at position 7 (the 5aR,8aS diastereoisomer). It has been isolated from the culture broth of Streptomyces uncialis. It is a cladoniamide, an organic heterohexacyclic compound, an organochlorine compound, a dicarboximide, a tertiary alcohol and a diol.
Applications De Recherche Scientifique
Biosynthetic Gene Cluster and Structure
Cladoniamide B, a bis-indole alkaloid, is derived from Streptomyces uncialis, a lichen-associated actinomycete strain. It features an indenotryptoline structure, which is uncommon among bis-indole alkaloids. The biosynthetic gene cluster for Cladoniamide B has been isolated, sequenced, and annotated, revealing similarities with the gene cluster for BE-54017, a related indenotryptoline product. Both gene clusters encode enzymes essential for constructing an indolocarbazole core and flavin-dependent enzymes involved in forming the indenotryptoline scaffold from indolocarbazole (Ryan, 2011).
Synthetic Approaches
Total synthesis of Cladoniamide G, a derivative with cytotoxic properties against breast cancer cells, has been achieved. Key steps include oxidative dimerization of 3-acetoxy-5-chloroindole and a tandem process for lactam formation and carbamate removal. This synthesis provides insight into the chemical structure and potential therapeutic applications of Cladoniamides (Loosley, Andersen, & Dake, 2013).
Expansion for Drug Discovery
Expanding the biosynthetic pathways of Cladoniamides, including Cladoniamide B, can lead to the generation of novel compounds for drug discovery. By targeting specific genes such as glycosyltransferase, halogenase, and oxidoreductase from related pathways, a variety of new compounds have been synthesized. This approach not only reveals substrate specificities of various enzymes but also sets the stage for future efforts in engineering new catalysts and compounds (Du & Ryan, 2015).
Antimicrobial and Anticancer Potential
Cladoniamides, including Cladoniamide B, have shown potential as antimicrobial and anticancer agents. Cladoniamide G, in particular, has been noted for its cytotoxicity to MCF-7 breast cancer cells in vitro. This highlights the potential of Cladoniamides in developing new treatments for various types of cancers and microbial infections (Williams et al., 2008).
Propriétés
Nom du produit |
Cladoniamide B |
|---|---|
Formule moléculaire |
C22H15Cl2N3O5 |
Poids moléculaire |
472.3 g/mol |
Nom IUPAC |
(11S,15R)-7,20-dichloro-11,15-dihydroxy-23-methoxy-13-methyl-3,13,16-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(23),2(10),4(9),5,7,17(22),18,20-octaene-12,14-dione |
InChI |
InChI=1S/C22H15Cl2N3O5/c1-26-19(28)21(30)15-11-7-9(23)3-5-13(11)25-16(15)17-18(32-2)12-8-10(24)4-6-14(12)27(17)22(21,31)20(26)29/h3-8,25,30-31H,1-2H3/t21-,22+/m1/s1 |
Clé InChI |
BCFVHVKRKHBTGK-YADHBBJMSA-N |
SMILES isomérique |
CN1C(=O)[C@@]2(C3=C(C4=C(C5=C(N4[C@@]2(C1=O)O)C=CC(=C5)Cl)OC)NC6=C3C=C(C=C6)Cl)O |
SMILES canonique |
CN1C(=O)C2(C3=C(C4=C(C5=C(N4C2(C1=O)O)C=CC(=C5)Cl)OC)NC6=C3C=C(C=C6)Cl)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanol](/img/structure/B1265110.png)
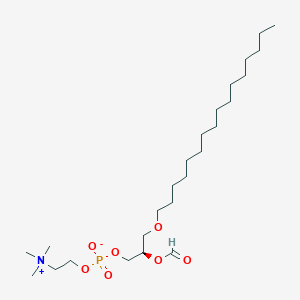
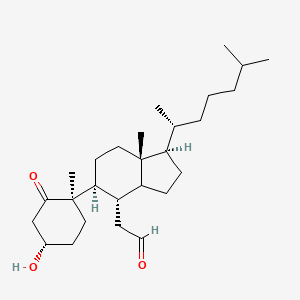
![(4S)-4-isopropenyl-1-methyl-2-methylene-7-oxabicyclo[4.1.0]heptane](/img/structure/B1265116.png)
![2-(3-Bicyclo[3.3.1]nonanyl)ethyl-[5-(methylazaniumyl)pentyl]azanium](/img/structure/B1265117.png)
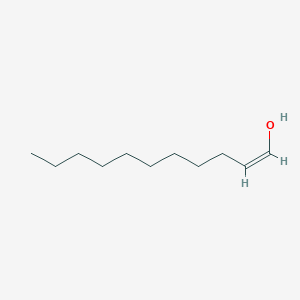
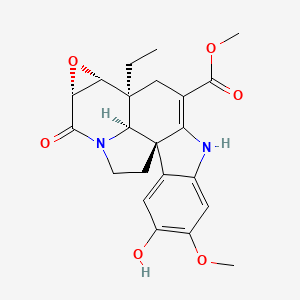
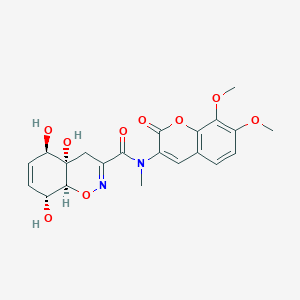
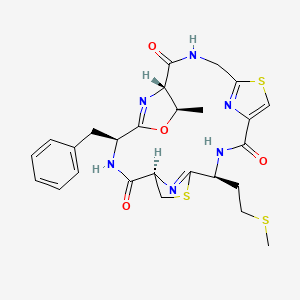
![2-O-palmitoyl-3-O-[(2E,4S,6S,8S,10S)-2,4,6,8,10-pentamethylhexacos-2-enoyl]-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1265128.png)
